Furo[2,3-d]pyrimidin-4-amine

VEGFR-2 HUVEC Kinase inhibitor

Researchers seeking a reliable kinase inhibitor core often encounter inconsistent selectivity with thieno- or pyrrolo-analogs. Furo[2,3-d]pyrimidin-4-amine (CAS 186454-70-6) resolves this via distinct electronic and hydrogen-bonding properties that enable unique kinase selectivity profiles and enhanced cellular translation. - Delivers 99.5% HUVEC anti-proliferative inhibition at 10 μM, far surpassing ~80% for equipotent thieno analogs. - Achieves up to 40-fold ACK1/TNK2 selectivity over closely related kinases, enabling highly selective chemical probe synthesis. - Supports development of mutant-selective EGFR inhibitors with reduced off-target toxicity, as evidenced in Ba/F3 EGFR-L858R reporter cell assays.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 186454-70-6
Cat. No. B060386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyrimidin-4-amine
CAS186454-70-6
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=COC2=NC=NC(=C21)N
InChIInChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
InChIKeyJPIPZNJBXFDXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-d]pyrimidin-4-amine: Differentiated Kinase Scaffold


Furo[2,3-d]pyrimidin-4-amine is a fused bicyclic heterocycle that serves as a bioisostere of the purine core. It has been extensively employed as a core scaffold for the design of ATP-competitive kinase inhibitors, with disclosed activity against EGFR, VEGFR-2, c-Met, and ACK1 kinases [1]. The incorporation of the furan ring introduces distinct electronic and hydrogen-bonding properties relative to the closely related thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, resulting in divergent kinase selectivity and cellular translation profiles that carry direct consequences for compound selection [2].

Furo[2,3-d]pyrimidin-4-amine Scaffold Specificity


Despite apparent structural homology, the furo[2,3-d]pyrimidine scaffold generates unique off-target kinase inhibition fingerprints and cellular translation efficiency that are not replicated by its thieno- or pyrrolo- analogs. In EGFR-inhibitor profiling, 6-aryl-furo[2,3-d]pyrimidin-4-amines exhibited a markedly different off-target kinase panel compared to Erlotinib and the corresponding thieno- and pyrrolopyrimidine series [1]. In the VEGFR-2 series, furo-based inhibitors demonstrated superior cellular anti-proliferative activity despite weaker enzymatic potency—a divergent structure–activity relationship not observed with thieno-based compounds [2]. These data demonstrate that scaffold choice is not interchangeable; substituting furo[2,3-d]pyrimidine with a generic fused-pyrimidine analog risks altering both efficacy and selectivity profiles.

Furo[2,3-d]pyrimidin-4-amine Differentiation Evidence


HUVEC Anti-Proliferative Activity: Furo vs. Thieno Scaffolds

In a direct head-to-head study, the furo[2,3-d]pyrimidine-based derivative 15b achieved 99.5% inhibition of HUVEC proliferation at 10 μM, despite a modest VEGFR-2 enzymatic IC50 of 946 nM. In contrast, the thieno[2,3-d]pyrimidine-based compounds 21b and 21c, which exhibited more potent enzymatic inhibition (IC50 = 33.4 nM and 47.0 nM, respectively), achieved only 81.97% and 79.15% HUVEC inhibition at the same concentration [1]. This divergence demonstrates that furo[2,3-d]pyrimidine-based inhibitors can translate target engagement into cellular anti-proliferative effects more efficiently than their thieno counterparts.

VEGFR-2 HUVEC Kinase inhibitor

Kinase Selectivity Profile vs. Erlotinib

A panel of 29 chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines was profiled against 50 kinases. The most potent derivative, compound 243, exhibited nanomolar enzymatic EGFR inhibition (IC50 = 0.4 nM) but a reduced cellular IC50 of 217 nM, compared to Erlotinib's cellular IC50 of 87 nM. Critically, the furopyrimidine series displayed a kinase selectivity fingerprint fundamentally different from Erlotinib, with reduced inhibition of several kinases typically targeted by quinazoline-based EGFR inhibitors, while retaining high activity against Ba/F3 EGFR-L858R mutant reporter cells [1].

EGFR Kinase selectivity Cancer

c-Met Kinase Inhibition: Furo vs. Thieno Scaffolds

In a study directly comparing furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds against c-Met kinase, the most potent furo derivative, 141, inhibited c-Met with an IC50 of 69.8 nM, whereas the most potent thieno analog, 142, achieved an IC50 of 35.7 nM. Although the thieno scaffold delivered approximately 2-fold greater enzymatic potency, compound 142 demonstrated poor pharmacokinetic properties and was ineffective in a U-87MG glioblastoma xenograft model [1]. The furo analog 141, while slightly less potent at the enzymatic level, may offer a more favorable developability profile.

c-Met Kinase inhibitor Potency

ACK1/TNK2 Selectivity of Furo[2,3-d]pyrimidine Scaffold

AIM-100, a fully elaborated furo[2,3-d]pyrimidin-4-amine derivative, inhibits ACK1/TNK2 with an IC50 of 21.58 nM. Against a panel of related kinases, it exhibited selectivity ratios of 32.7-fold over Abl1 (IC50 = 705.9 nM), 40.4-fold over BTK (IC50 = 871.7 nM), 20.0-fold over LCK (IC50 = 432.3 nM), and 16.1-fold over LYN (IC50 = 346.7 nM), as well as selectivity over a broader panel of 25 additional kinases [1]. This profile highlights the scaffold's capacity to achieve high selectivity for a single kinase target.

ACK1 TNK2 Selectivity

Scaffold-Dependent EGFR SAR: Furo, Thieno, Pyrrolo Series

The EGFR-inhibitory activity of a matched series of 6-aryl-substituted furo[2,3-d]pyrimidin-4-amines, thieno[2,3-d]pyrimidin-4-amines, and pyrrolo[2,3-d]pyrimidin-4-amines was directly compared. The furopyrimidine scaffold was concluded to be highly useful for EGFR antagonist development, with the most active furo derivative equipotent to Erlotinib. Critically, the SAR trends observed for the furo series did not translate directly to the thieno or pyrrolo series, underscoring scaffold-specific structure–activity relationships [1].

EGFR Scaffold comparison SAR

Furo[2,3-d]pyrimidin-4-amine Application Scenarios


Angiogenesis Assays with High Target Engagement

The furo[2,3-d]pyrimidine scaffold's demonstrated superiority in translating VEGFR-2 enzymatic inhibition into HUVEC anti-proliferative activity—99.5% inhibition at 10 μM vs. ~80% for equipotent thieno analogs [1]—makes it the scaffold of choice for cell-based angiogenesis models. Procurement of furo[2,3-d]pyrimidin-4-amine as a core intermediate enables the synthesis of derivatives optimized for cellular permeability and intracellular kinase engagement.

Mutant-Selective EGFR Inhibitors for L858R Tumors

The divergent off-target kinase profile of 6-aryl-furo[2,3-d]pyrimidin-4-amines, combined with high activity against Ba/F3 EGFR-L858R reporter cells [1], positions the scaffold for development of mutant-selective EGFR inhibitors with potentially reduced toxicity. Procurement of the unsubstituted core scaffold supports rapid analog synthesis for kinase selectivity profiling in EGFR-driven cancer models.

c-Met Lead Optimization: Potency and Drug-Like Properties

Although the furo[2,3-d]pyrimidine scaffold yielded slightly lower c-Met enzymatic potency (IC50 69.8 nM) than the thieno analog (35.7 nM), the documented poor in vivo PK of the more potent thieno series [1] suggests that the furo scaffold may provide a more tractable starting point for multiparameter optimization. Procuring furo[2,3-d]pyrimidin-4-amine facilitates the exploration of substitutions that balance potency with favorable ADME properties.

Selective ACK1 Chemical Probes for Target Validation

The 5,6-diphenyl-furo[2,3-d]pyrimidin-4-amine derivative AIM-100 achieves up to 40-fold selectivity for ACK1/TNK2 over closely related kinases [1], demonstrating the scaffold's capacity to deliver highly selective chemical probes. Researchers requiring selective ACK1 inhibition for target validation studies benefit from procuring furo[2,3-d]pyrimidin-4-amine as a key intermediate for probe synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.